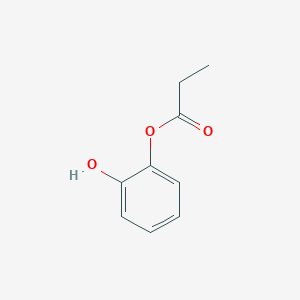

2-hydroxyphenyl propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-hydroxyphenyl propanoate is a phenolic compound that is a secondary metabolite of plants It plays a significant role in plant defense mechanisms, protecting against pathogens, parasites, and UV radiation

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-hydroxyphenyl propanoate can be synthesized through various methods. One common method involves the esterification of p-hydroxyphenylpropionic acid with octanol using immobilized lipase (Novozym 435) as a catalyst in an ultrasound-assisted packed-bed bioreactor. The optimal conditions for this reaction include a reaction temperature of 65°C, a flow rate of 0.05 ml/min, and an ultrasonic power of 1.74 W/cm², resulting in a yield of 99.33% .

Industrial Production Methods

In industrial settings, hydroxyphenylpropionate can be produced using a solvent-free system, which offers advantages such as the elimination of toxic solvents, maximization of substrate concentration, and reduction in purification costs. This method involves a simple mixture of substrates and is more environmentally friendly compared to traditional chemical catalysis .

Análisis De Reacciones Químicas

Types of Reactions

2-hydroxyphenyl propanoate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of quinones or other oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced phenolic compounds.

Substitution: This reaction involves the replacement of a functional group with another group, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide under acidic or basic conditions.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride under mild conditions.

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) under controlled conditions.

Major Products Formed

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: Reduced phenolic compounds.

Substitution: Halogenated or nitrated phenolic compounds.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

2-Hydroxyphenyl propanoate has the molecular formula C10H12O3. The compound features a hydroxyl group attached to a phenyl ring, contributing to its reactivity and biological properties. Its structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution.

Chemistry

- Synthesis Precursor : this compound serves as a precursor in the synthesis of various organic compounds. It can be transformed into more complex molecules through several chemical reactions.

- Reagent in Reactions : It is utilized as a reagent in organic synthesis, facilitating reactions that lead to the formation of desired products.

Biology

- Antioxidant Properties : Research has indicated that this compound exhibits significant antioxidant activity. It scavenges free radicals, which is crucial for combating oxidative stress in biological systems.

- Antimicrobial Activity : Studies have shown that this compound is effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of microbial cell membranes.

Medicine

- Therapeutic Applications : The compound is being investigated for its potential therapeutic effects, particularly in drug development targeting specific molecular pathways associated with diseases such as cancer.

- Drug Development : Its structural properties allow it to be explored as a precursor for synthesizing pharmaceutical agents aimed at treating various conditions.

Table 1: Antimicrobial Activity

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 0.5 mg/mL |

| Escherichia coli | 12 | 1.0 mg/mL |

| Pseudomonas aeruginosa | 10 | 1.5 mg/mL |

Table 2: Antioxidant Activity

| Concentration (µg/mL) | DPPH Scavenging Rate (%) |

|---|---|

| 100 | 85 |

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a prominent institution evaluated the antimicrobial efficacy of this compound against common pathogens in clinical settings. Results indicated that the compound could serve as a potential alternative to traditional antibiotics, particularly for resistant strains.

Case Study 2: Antioxidant Properties in Cellular Models

Another investigation tested the antioxidant properties using human cell lines exposed to oxidative stress. The compound significantly reduced markers of oxidative damage, such as malondialdehyde (MDA), suggesting its potential for therapeutic applications in oxidative stress-related diseases.

Mecanismo De Acción

2-hydroxyphenyl propanoate exerts its effects through various molecular targets and pathways. For example, it can modulate plant growth and root system architecture by inducing metabolic changes. It affects the expression of genes involved in carbon/nitrogen metabolism and secondary metabolism, leading to the differential accumulation of secondary metabolites in roots and leaves . Additionally, it can activate transcriptional regulators in bacteria, such as the MhpR regulator in Escherichia coli, which controls the degradation of aromatic compounds .

Comparación Con Compuestos Similares

2-hydroxyphenyl propanoate can be compared with other similar compounds, such as:

Phenylpropionate: Both compounds are involved in the degradation of aromatic compounds in bacteria, but hydroxyphenylpropionate is a more effective activator of the MhpR regulator.

Methyl 3-(4-hydroxyphenyl)propionate: This compound functions as a nitrification inhibitor in soil and modulates plant growth by interfering with auxin signaling via the nitric oxide/reactive oxygen species pathway.

This compound stands out due to its unique ability to modulate gene expression and metabolic pathways in both plants and bacteria, making it a valuable compound for various scientific research applications.

Propiedades

Número CAS |

131625-34-8; 22446-37-3 |

|---|---|

Fórmula molecular |

C9H10O3 |

Peso molecular |

166.176 |

Nombre IUPAC |

(2-hydroxyphenyl) propanoate |

InChI |

InChI=1S/C9H10O3/c1-2-9(11)12-8-6-4-3-5-7(8)10/h3-6,10H,2H2,1H3 |

Clave InChI |

YAPRWCFMWHUXRS-UHFFFAOYSA-N |

SMILES |

CCC(=O)OC1=CC=CC=C1O |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.